molecular formula C22H28N2O3 B244926 4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B244926
M. Wt: 368.5 g/mol
InChI Key: WSYOLOOCSUNSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized by scientists at Merck & Co. in the late 1990s and has since been used extensively in scientific research.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves blocking the binding of dopamine to the D4 receptor, thereby reducing the activation of downstream signaling pathways. This can result in a range of effects, depending on the specific context and the location of the receptor in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can have a range of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to reduce the activity of dopamine neurons in the prefrontal cortex, which is involved in working memory and attention. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor without affecting other dopamine receptors or other neurotransmitter systems. However, one limitation is that the effects of 4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can be context-dependent and may vary depending on the specific experimental conditions and the location of the receptor in the brain.

Future Directions

There are several future directions for research involving 4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One area of interest is the role of the dopamine D4 receptor in psychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Another area of interest is the potential therapeutic applications of D4 receptor antagonists, such as in the treatment of addiction or cognitive disorders. Additionally, further research is needed to elucidate the specific mechanisms underlying the effects of 4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide on dopamine signaling and behavior.

Synthesis Methods

The synthesis of 4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves several steps, starting with the reaction of 3-methoxy-4-(pentanoylamino)benzoic acid with isopropylamine to form the corresponding amide. This is followed by a series of reactions to introduce the 4-isopropyl and N-phenyl groups, resulting in the final product.

Scientific Research Applications

4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in a range of physiological and behavioral processes, including cognition, emotion, and motor control.

properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-[3-methoxy-4-(pentanoylamino)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C22H28N2O3/c1-5-6-7-21(25)24-19-13-12-18(14-20(19)27-4)23-22(26)17-10-8-16(9-11-17)15(2)3/h8-15H,5-7H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

WSYOLOOCSUNSRK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.